3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one
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Overview
Description
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3,4-tetrahydronaphthalene and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 1,2,3,4-tetrahydronaphthalene and 3-methoxybenzaldehyde in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization to form the isoindolone ring structure. This step may require specific reaction conditions, such as the use of acidic or basic catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. The process would be optimized for large-scale production, ensuring cost-effectiveness and high yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-2-methyl-9H-carbazole
- 3-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one is unique due to its specific structural features, such as the presence of both the isoindolone and tetrahydronaphthalene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C19H23NO2/c1-22-19-16-11-5-4-10-15(16)18(21)20(19)17-12-6-8-13-7-2-3-9-14(13)17/h2-3,7,9,17,19H,4-6,8,10-12H2,1H3 |
InChI Key |
ZWFZGGCYVMIVTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=C(CCCC2)C(=O)N1C3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
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